molecular formula C11H21NO2 B1441558 (S)-tert-butyl methyl(pent-4-en-2-yl)carbamate CAS No. 833453-02-4

(S)-tert-butyl methyl(pent-4-en-2-yl)carbamate

Cat. No. B1441558
M. Wt: 199.29 g/mol
InChI Key: MGFRWLSGAABYES-VIFPVBQESA-N
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Description

“(S)-tert-butyl methyl(pent-4-en-2-yl)carbamate” is a chemical compound with the CAS Number: 833453-02-4 and a molecular weight of 199.29 .


Synthesis Analysis

The synthesis of carbamates, such as “(S)-tert-butyl methyl(pent-4-en-2-yl)carbamate”, can be achieved through various methods. One approach involves a one-pot reaction of carbonylimidazolide in water with a nucleophile . Another method uses Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst, enabling the direct conversion of low-concentration CO2 into carbamates . This reaction system does not require the addition of metal complex catalysts or metal salt additives .


Molecular Structure Analysis

The molecular structure of “(S)-tert-butyl methyl(pent-4-en-2-yl)carbamate” is represented by the linear formula C11H21NO2 .


Chemical Reactions Analysis

Carbamates, including “(S)-tert-butyl methyl(pent-4-en-2-yl)carbamate”, can undergo various chemical reactions. For instance, N-substituted carbamoyl chlorides can be formed in situ and subsequently reacted with substituted phenols . This provides a simple, versatile, one-pot procedure for the synthesis of substituted O-aryl carbamates .

Scientific Research Applications

Synthesis and Structural Analysis

  • Isomorphous Crystal Structures : A study revealed the structural analysis of tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and its iodine counterpart as new members of a compound family showcasing simultaneous hydrogen and halogen bonds involving the same carbonyl group (Baillargeon et al., 2017).

Chemical Properties and Reactions

  • Carbamate Derivatives and Hydrogen Bonds : Research on two carbamate derivatives highlighted the interplay of strong and weak hydrogen bonds, forming a three-dimensional architecture through various molecular interactions (Das et al., 2016).
  • Regioselective Deprotection and Acylation : A derivative of thermopentamine was synthesized, discussing selective deprotection of protecting groups and acylation, showcasing the compound's potential in creating complex molecular structures (Pak & Hesse, 1998).
  • α-Aminated Methyllithium Synthesis : The study on O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder and a catalytic amount of DTBB showcased a pathway to functionalized carbamates, opening doors for novel synthetic methods (Ortiz, Guijarro, & Yus, 1999).

Applications in Organic Synthesis

  • Synthesis of Biologically Active Intermediates : A rapid synthetic method for tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an intermediate in biologically active compounds, was developed, demonstrating its importance in medicinal chemistry (Zhao et al., 2017).
  • Pentafluorophenyl-(tert-butoxycarbonylamino)methylcarbamates Synthesis : This work explored the one-pot synthesis of pentafluorophenyl-(tert-butoxycarbonylamino)methyl carbamates from N-Boc amino acids, highlighting its application in the synthesis of ureidopeptides (Sureshbabu, Narendra, & Kantharaju, 2008).

Future Directions

The future directions in the study and application of carbamates, including “(S)-tert-butyl methyl(pent-4-en-2-yl)carbamate”, could involve the development of more efficient and environmentally friendly synthesis methods . For instance, the use of nonmetallic regenerable reagents and CO2 capture agents could enable the direct conversion of low-concentration CO2 into carbamates .

properties

IUPAC Name

tert-butyl N-methyl-N-[(2S)-pent-4-en-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-7-8-9(2)12(6)10(13)14-11(3,4)5/h7,9H,1,8H2,2-6H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFRWLSGAABYES-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC=C)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50715596
Record name tert-Butyl methyl[(2S)-pent-4-en-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-butyl methyl(pent-4-en-2-yl)carbamate

CAS RN

833453-02-4
Record name tert-Butyl methyl[(2S)-pent-4-en-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-N-[(1S)-1-methyl-3-buten-1-yl]-carbamic acid, 1,1-dimethylethyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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